3',5'-DI-Tert-butyl-6-chloro-2-(4-nitrophenyl)-2,4-dihydrospiro[1,4-benzoxazine-3,1'-cyclohexane]-2',5'-dien-4'-one
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Overview
Description
3’,5’-DI-Tert-butyl-6-chloro-2-(4-nitrophenyl)-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one is a complex organic compound characterized by its unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,5’-DI-Tert-butyl-6-chloro-2-(4-nitrophenyl)-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one typically involves multiple steps. One common method includes the reaction of 3,5-di-tert-butyl-2-hydroxybenzaldehyde with 4-nitroaniline under acidic conditions to form an intermediate Schiff base. This intermediate is then subjected to cyclization with cyclohexanone in the presence of a suitable catalyst to yield the final spiro compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3’,5’-DI-Tert-butyl-6-chloro-2-(4-nitrophenyl)-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Cyclization: The compound can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium amide or thiolates are used under basic conditions.
Cyclization: Catalysts like Lewis acids are employed to facilitate the cyclization process.
Major Products
The major products formed from these reactions include various substituted derivatives and further cyclized compounds, which can have distinct properties and applications.
Scientific Research Applications
3’,5’-DI-Tert-butyl-6-chloro-2-(4-nitrophenyl)-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of 3’,5’-DI-Tert-butyl-6-chloro-2-(4-nitrophenyl)-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its anti-inflammatory activity may be due to the inhibition of pro-inflammatory enzymes, while its anticancer activity could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-2-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Another compound with similar structural features and applications
Uniqueness
3’,5’-DI-Tert-butyl-6-chloro-2-(4-nitrophenyl)-2,4-dihydrospiro[1,4-benzoxazine-3,1’-cyclohexane]-2’,5’-dien-4’-one is unique due to its spiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such properties are advantageous.
Properties
Molecular Formula |
C27H29ClN2O4 |
---|---|
Molecular Weight |
481.0 g/mol |
IUPAC Name |
2',6'-ditert-butyl-6-chloro-2-(4-nitrophenyl)spiro[2,4-dihydro-1,4-benzoxazine-3,4'-cyclohexa-2,5-diene]-1'-one |
InChI |
InChI=1S/C27H29ClN2O4/c1-25(2,3)19-14-27(15-20(23(19)31)26(4,5)6)24(16-7-10-18(11-8-16)30(32)33)34-22-12-9-17(28)13-21(22)29-27/h7-15,24,29H,1-6H3 |
InChI Key |
DDKCWRXQRICOEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2(C=C(C1=O)C(C)(C)C)C(OC3=C(N2)C=C(C=C3)Cl)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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